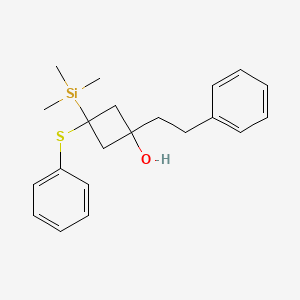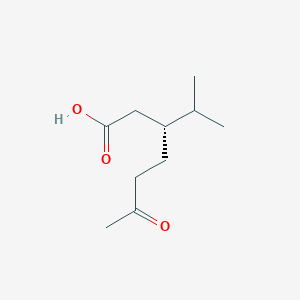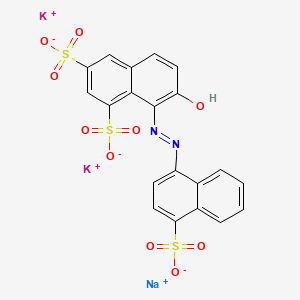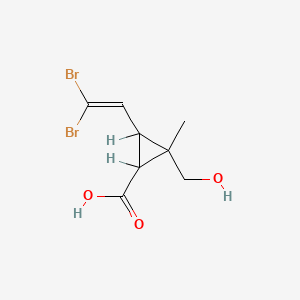![molecular formula C12H13NO3S2 B14420985 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid CAS No. 84033-80-7](/img/structure/B14420985.png)
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes an acetylphenyl group, a carbamothioyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid typically involves multiple steps. One common method starts with the acetylation of a phenyl group, followed by the introduction of a carbamothioyl group through a reaction with thiourea. The final step involves the addition of a propanoic acid group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The propanoic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid group.
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}pentanoic acid: Similar structure but with a pentanoic acid group.
Uniqueness
3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 84033-80-7 | |
Formule moléculaire |
C12H13NO3S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
3-[(3-acetylphenyl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H13NO3S2/c1-8(14)9-3-2-4-10(7-9)13-12(17)18-6-5-11(15)16/h2-4,7H,5-6H2,1H3,(H,13,17)(H,15,16) |
Clé InChI |
BGKPBEHQUZYTQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=S)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/no-structure.png)
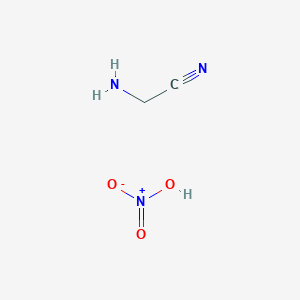
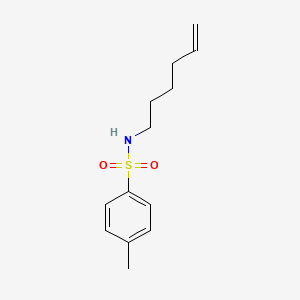
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

